![molecular formula C14H10F3N3O B12596818 Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-28-9](/img/structure/B12596818.png)
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is a compound that features a trifluoromethyl group attached to a carbazole moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the carbazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key enzymes and receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain the trifluoromethyl group and have been studied for their antitumor activity.
Other trifluoromethyl-containing urea derivatives: These compounds share similar structural features and have been explored for various biological activities.
Uniqueness
Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]- is unique due to the specific combination of the trifluoromethyl group and the carbazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
872604-28-9 |
|---|---|
Molekularformel |
C14H10F3N3O |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
[6-(trifluoromethyl)-9H-carbazol-2-yl]urea |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-4-11-10(5-7)9-3-2-8(19-13(18)21)6-12(9)20-11/h1-6,20H,(H3,18,19,21) |
InChI-Schlüssel |
NRZRVPKMQOBTBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


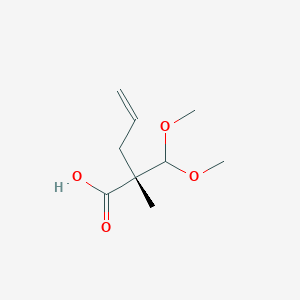
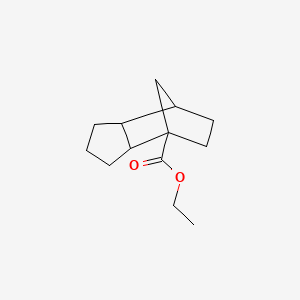
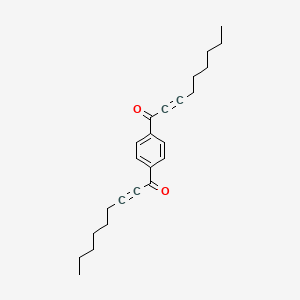
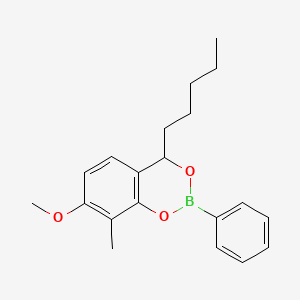
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

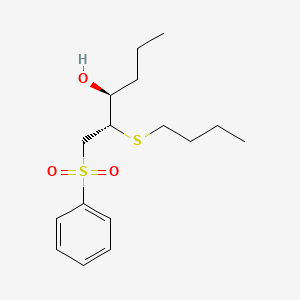
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
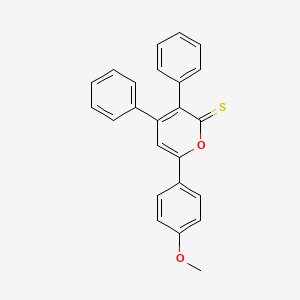
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
